Product packaging for Methyl 6-(azepan-1-yl)-4-methylnicotinate(Cat. No.:)

Methyl 6-(azepan-1-yl)-4-methylnicotinate

Cat. No.: B11862069
M. Wt: 248.32 g/mol
InChI Key: UKBQSSNKQIGFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(azepan-1-yl)-4-methylnicotinate is a chemical compound that functions as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis. This specialty chemical features a nicotinate core substituted with a methyl group and an azepane ring, a seven-membered nitrogen-containing heterocycle. The azepane moiety is a significant pharmacophore found in molecules with various biological activities, making this ester a valuable precursor for the development of potential therapeutic agents . As an ester, it is typically involved in hydrolysis reactions to yield carboxylic acids or in transesterification processes. The structure suggests its primary research value lies in its use as a key intermediate for constructing more complex molecules, particularly in exploring structure-activity relationships for pharmaceutical targets such as ion channels . Researchers utilize this compound under the strict condition that it is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the product's Material Safety Data Sheet (MSDS) for proper handling, storage, and hazard information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O2 B11862069 Methyl 6-(azepan-1-yl)-4-methylnicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 6-(azepan-1-yl)-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11-9-13(15-10-12(11)14(17)18-2)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3

InChI Key

UKBQSSNKQIGFIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCCCCC2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Methyl 6-(azepan-1-yl)-4-methylnicotinate, both ¹H and ¹³C NMR would provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would feature two singlets corresponding to the protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-donating azepanyl group and the electron-withdrawing methyl ester group. The aliphatic region would contain signals for the methyl group on the pyridine ring, the methyl group of the ester, and the methylene (B1212753) protons of the azepane ring.

Based on related structures like Methyl 6-methylnicotinate (B8608588), the expected chemical shifts can be predicted. chemicalbook.comchemicalbook.com For instance, the proton at the C2 position of the pyridine ring would likely appear at the most downfield position in the aromatic region. chemicalbook.com The signals for the azepane ring protons would likely appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the methyl groups and the azepane ring. The chemical shifts would confirm the substitution pattern on the pyridine ring. For example, data from related compounds like methyl 4-hydroxy-6-methylnicotinate shows the carbonyl carbon resonating around 166 ppm and the pyridine ring carbons appearing in the 114-160 ppm range. rsc.org

Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the complete structural assignment. A COSY spectrum would establish the connectivity between adjacent protons, particularly within the azepane ring. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the substituents on the pyridine ring and the connection of the azepane moiety. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-2~8.8 - 9.1s
Pyridine H-5~6.5 - 6.8s
-OCH₃ (Ester)~3.9s
Pyridine -CH₃~2.4s
Azepane -CH₂- (adjacent to N)~3.5 - 3.7m
Azepane -CH₂-~1.5 - 1.9m

Mass Spectrometry Techniques for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its molecular formula (C₁₄H₂₀N₂O₂).

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The fragmentation of pyridine derivatives is well-documented and often involves cleavage of the bonds adjacent to the nitrogen atom or the loss of substituents. rsc.orgacs.org Key fragmentation pathways for this molecule would likely include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the C-N bond between the pyridine ring and the azepane nitrogen.

Fragmentation of the azepane ring itself, leading to a series of smaller fragment ions.

These fragmentation patterns provide a "fingerprint" that helps to confirm the structure of the molecule and can also be used to identify and characterize any impurities present in a sample. Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways of specific ions, providing even more detailed structural information. cdnsciencepub.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z (mass-to-charge ratio)Predicted Fragment IonNotes
248[M]⁺Molecular Ion
217[M - OCH₃]⁺Loss of methoxy group
189[M - COOCH₃]⁺Loss of methoxycarbonyl group
149[Pyridine-C-N]⁺ fragmentCleavage of azepane ring
99[Azepane]⁺Azepane cation

Infrared and Ultraviolet-Visible Spectroscopic Analysis for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. pw.edu.plnih.gov Key expected absorptions include:

A strong absorption band around 1720-1730 cm⁻¹ for the C=O stretching vibration of the ester group. researchgate.net

Bands in the 1550-1610 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring. pw.edu.pl

C-O stretching vibrations for the ester group typically appear in the 1200-1300 cm⁻¹ range. researchgate.net

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The C-N stretching vibration of the azepanyl group attached to the aromatic ring would likely be found in the 1310-1360 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The substituted pyridine ring in this compound acts as the primary chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima characteristic of a substituted pyridine system. The presence of the electron-donating azepanyl group and the methyl group would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl nicotinate (B505614). mu-varna.bgscience-softcon.de

Crystallographic Investigations of this compound and Related Pyridine Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) can provide insights into its likely molecular geometry and packing.

Computational Chemistry and Theoretical Investigations of Methyl 6 Azepan 1 Yl 4 Methylnicotinate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure of novel compounds like Methyl 6-(azepan-1-yl)-4-methylnicotinate.

A primary goal of these calculations is to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating sites for potential hydrogen bonding.

Table 1: Illustrative Quantum Chemical Properties

ParameterDescriptionTypical Calculated Value (Hypothetical)
HOMO EnergyHighest Occupied Molecular Orbital Energy (eV)Data not available in literature
LUMO EnergyLowest Unoccupied Molecular Orbital Energy (eV)Data not available in literature
HOMO-LUMO GapEnergy difference between HOMO and LUMO (eV)Data not available in literature
Dipole MomentMeasure of molecular polarity (Debye)Data not available in literature

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity, as it determines how the molecule fits into the binding site of a biological target. This compound possesses significant conformational flexibility due to rotatable bonds, particularly in the azepane ring and the bond connecting it to the pyridine (B92270) core.

Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This can be achieved by systematically rotating the flexible bonds and calculating the potential energy of each resulting structure.

Molecular Docking Simulations for Investigating Putative Target Interactions (In Vitro Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing the molecular basis of a ligand's activity.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose. This score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger, more favorable interaction.

For this compound, docking simulations would require a known three-dimensional structure of a putative protein target. The simulation would predict how the compound fits into the active site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. Visualizing these interactions helps in understanding why the ligand binds and provides a basis for designing more potent derivatives.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Target

Putative Protein TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Target XData not availableTyr124, Phe325Hydrogen Bond, Hydrophobic
Target YData not availableAsp46, Val120Ionic Interaction, van der Waals

Prediction of Chemical Reactivity and Mechanistic Pathways

Computational chemistry can predict the reactivity of different sites within a molecule and elucidate potential reaction mechanisms. Electronic structure calculations, as discussed in section 4.1, are foundational for this analysis. Properties derived from the electron density, such as Fukui functions or local softness indices, can identify which atoms are most susceptible to electrophilic or nucleophilic attack.

For this compound, reactivity predictions could focus on several key areas:

Hydrolysis of the ester group: Theoretical calculations can model the reaction pathway for the hydrolysis of the methyl ester to the corresponding carboxylic acid, determining the activation energy and the stability of reaction intermediates.

Aromatic substitution: The electron-donating nature of the azepane group and the methyl group influences the reactivity of the pyridine ring towards electrophilic aromatic substitution. Computational models can predict the most likely sites for such reactions.

Metabolism: The molecule's potential metabolic fate can be investigated by simulating common metabolic reactions, such as oxidation at the azepane ring or the methyl group, to predict likely metabolites.

Advanced Ligand-Based and Structure-Based Computational Design Principles

When experimental data on a compound or its target is available, more advanced computational design strategies can be employed to develop new molecules with improved properties.

Ligand-Based Drug Design (LBDD): This approach is used when the structure of the biological target is unknown, but a set of molecules with known activities is available. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling establish a mathematical correlation between the chemical structures of the compounds and their biological activities. Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. These models can then be used to screen new compounds or guide the design of novel structures.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD becomes a powerful tool. Starting from a docked pose of a lead compound like this compound, medicinal chemists can computationally introduce modifications to the molecule to improve its fit and interactions within the binding site. For example, a functional group could be added to form a new hydrogen bond with a specific amino acid residue, thereby increasing binding affinity and potency. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

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In Vitro Biological Activity and Mechanistic Research

Investigation of Molecular Mechanisms of Action (In Vitro)

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Structure Activity Relationship Sar and Rational Design Principles

Systematic Structural Modifications of Methyl 6-(azepan-1-yl)-4-methylnicotinate

Had research been conducted, scientists would have likely synthesized a series of analogs of this compound, systematically altering different parts of the molecule to probe their importance for its biological effects.

The seven-membered azepane ring is a key feature of the molecule. Researchers would typically investigate the effect of ring size, exploring smaller rings like pyrrolidine (B122466) and piperidine, or larger cyclic amines. The position and nature of substituents on the azepane ring would also be varied to explore steric and electronic effects.

The methyl ester group is another critical site for modification. It could be hydrolyzed to the corresponding carboxylic acid, converted to various other esters (e.g., ethyl, propyl), or transformed into amides. The stereochemistry of any chiral centers introduced during these modifications would also be a key area of investigation.

The pyridine (B92270) core and its substituents are fundamental to the compound's identity. The 4-methyl group's role would be assessed by replacing it with other alkyl groups, hydrogen, or electron-withdrawing/donating groups to understand its contribution to the molecule's activity.

Correlation of Defined Structural Features with Observed In Vitro Biological Responses

The synthesized analogs would then be tested in various in vitro assays to determine their biological activity. The data from these assays would be compiled into tables to correlate specific structural changes with increases or decreases in activity. For example, a hypothetical data table might look like this:

Compound ID6-Position Amine4-Position Substituent3-Position Ester/AmideIn Vitro Activity (IC₅₀, µM)
Target Azepane -CH₃ -COOCH₃ N/A
Analog 1Piperidine-CH₃-COOCH₃N/A
Analog 2Pyrrolidine-CH₃-COOCH₃N/A
Analog 3Azepane-H-COOCH₃N/A
Analog 4Azepane-CH₃-COOHN/A
Analog 5Azepane-CH₃-CONH₂N/A

This table is for illustrative purposes only. No actual data is available.

Development of Hypotheses for Enhanced Activity and Selectivity in Preclinical Research

Based on the SAR data, medicinal chemists would formulate hypotheses about the key structural features required for optimal activity and selectivity. For instance, they might hypothesize that a specific hydrogen bond donor or acceptor is crucial for binding to a biological target, or that a particular substituent enhances metabolic stability. These hypotheses would then guide the design of the next generation of compounds in preclinical research.

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Methodologies for Compound Library Diversification

The generation of a diverse chemical library based on the Methyl 6-(azepan-1-yl)-4-methylnicotinate scaffold is a primary objective for exploring its structure-activity relationships (SAR). While classical synthetic routes to substituted nicotinates and azepanes exist, future research will benefit from the adoption of modern, efficient, and versatile synthetic strategies. The synthesis of functionalized nitrogen heterocycles is fundamental to the discovery and development of high-value materials, yet the seven-membered azepane ring is less common in medicinal chemistry libraries compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine. nih.gov This underrepresentation highlights a significant opportunity to explore novel chemical space. nih.gov

Future synthetic efforts could focus on:

Late-Stage Functionalization: Developing methods to modify the core scaffold in the final steps of the synthesis, allowing for rapid generation of analogues with varied substituents on both the pyridine (B92270) and azepane rings.

Photochemical Ring Expansion: A recently developed strategy uses blue light to mediate a dearomative ring expansion of simple nitroarenes to prepare complex azepanes. nih.gov This room-temperature process could be adapted to create novel azepane-containing building blocks for incorporation into the nicotinate (B505614) structure. nih.gov

Transition Metal-Catalyzed Reactions: Copper(I)-catalyzed tandem amination/cyclization reactions have been shown to be effective for preparing functionalized azepine derivatives. nih.gov Exploring such catalytic systems could provide efficient access to a range of substituted azepanes for subsequent coupling with the nicotinate core. nih.gov

These advanced methodologies would enable the systematic exploration of how modifications to the azepane and nicotinate moieties influence the compound's properties.

Synthetic StrategyDescriptionPotential Application for Diversification
Dearomative Ring Expansion Photochemical conversion of a six-membered nitroarene into a seven-membered azepane ring system. nih.govGeneration of polysubstituted azepane precursors from readily available starting materials. nih.gov
Cu(I)-Catalyzed Cyclization A tandem amination/cyclization of functionalized allenynes to form trifluoromethyl-substituted azepine carboxylates. nih.govIntroduction of fluorinated groups and other functionalities onto the azepane ring to modulate electronic and metabolic properties. nih.gov
Late-Stage C-H Activation Direct functionalization of C-H bonds on the pyridine or azepane rings in the final synthetic steps.Rapid creation of analogues with diverse substituents without the need for de novo synthesis of each molecule.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) have become transformative tools in drug discovery, offering the potential to accelerate the design-test-analyze cycle. doaj.org These computational approaches can be leveraged to guide the diversification of the this compound library more rationally. By interpreting complex molecular data, AI can enhance decision-making throughout the development pipeline. doaj.org

Future research directions include:

Predictive Modeling: Using ML algorithms like Random Forest or Deep Neural Networks to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual analogues, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Design: Employing generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design novel molecules with desired properties from the ground up. doaj.orgnih.gov These models can explore the vast chemical space around the core scaffold to propose innovative structures that a human chemist might not envision. nih.gov

Off-Target Prediction: Utilizing AI platforms to screen virtual compounds against a wide range of biological targets to anticipate potential off-target effects and liabilities early in the design process. nih.gov For example, cloud-based AI schemes can be used to identify potential on- and off-target associations for small molecules. nih.gov

The integration of AI and ML promises to make the search for improved analogues more efficient and cost-effective. doaj.org

AI/ML ApplicationTechniqueObjective
Virtual Screening Graph Neural Networks, Random ForestsTo identify promising hit compounds from large virtual libraries and predict ADMET properties. doaj.org
Binding Affinity Prediction AI-Enhanced Scoring FunctionsTo improve the accuracy of predicting how strongly a compound will bind to its target, outperforming classical methods. doaj.org
De Novo Molecular Generation Generative Adversarial Networks (GANs)To create novel molecules with optimized anti-cancer properties or other desired biological activities. nih.gov

Identification of New In Vitro Biological Targets and Pathways for Chemical Probes

A critical aspect of future research is to identify and validate the biological targets of this compound. Without known targets, its potential as a therapeutic lead or a chemical probe remains unrealized. The nicotinamide (B372718) moiety within the nicotinate structure is a well-known precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. This suggests that the compound could potentially interact with enzymes involved in NAD+ biosynthesis or consumption.

Potential strategies for target identification include:

Phenotypic Screening: Testing the compound in a variety of cell-based assays that measure complex biological responses (e.g., cell viability, apoptosis, differentiation) to uncover unexpected activities.

Affinity-Based Proteomics: Immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Computational Target Prediction: Using docking simulations and other computational methods to screen the compound's structure against databases of known protein binding sites to generate hypotheses about potential targets. For example, computational approaches have been used to identify phytochemicals as potential inhibitors of acetylcholinesterase. nih.gov

A particularly interesting area of investigation could be the family of nicotinamide mononucleotide adenylyl transferases (NMNATs), which are central enzymes in all NAD+ biosynthetic pathways and have been implicated in neuroprotection. mdpi.com

Target Identification MethodDescriptionPotential Target Classes for Nicotinamide Mimetics
Thermal Proteome Profiling Measures changes in protein thermal stability across the proteome upon compound binding to identify direct targets.NAD+ Biosynthesis Enzymes (e.g., NMNATs) mdpi.com
Affinity Chromatography Uses an immobilized version of the compound to capture binding partners from a cell extract.Sirtuins, Poly(ADP-ribose) polymerases (PARPs)
In Silico Target Prediction Computational algorithms that predict protein targets based on ligand structural similarity and other properties.G-protein coupled receptors (GPCRs), Kinases

Development of this compound as a Tool Compound for Basic Biological Research

Beyond its potential as a therapeutic agent, a well-characterized molecule can serve as a valuable "tool compound" for basic research. A tool compound is a selective and potent modulator of a specific biological target, used to probe the function of that target in cells or organisms.

The development of this compound as a tool compound would require:

Potency and Selectivity Profiling: Once a primary target is identified, extensive screening against related and unrelated targets is necessary to confirm its selectivity.

Mechanism of Action Studies: Elucidating how the compound engages its target (e.g., as an inhibitor, activator, or allosteric modulator) is crucial for interpreting experimental results.

Cellular Activity Confirmation: Demonstrating that the compound can engage its target in a cellular context and elicit a measurable biological response.

Given that the azepane ring's conformational diversity can be crucial for bioactivity, establishing a clear link between a specific conformation and target engagement would be a significant step. lifechemicals.com If developed successfully, this compound could become a valuable probe for dissecting the roles of its specific target in health and disease, thereby contributing to a deeper understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-(azepan-1-yl)-4-methylnicotinate?

  • Methodology :

  • Nucleophilic substitution : React methyl 6-chloro-4-methylnicotinate with azepane in the presence of a base (e.g., triethylamine) under reflux conditions in anhydrous solvents like THF or DMF. Monitor progress via TLC or LC-MS.
  • Acylation : If the azepane group is introduced via amide coupling, use 4-methylnicotinic acid derivatives with 1-azepanoyl chloride and a coupling agent (e.g., HATU or DCC). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
    • Critical Parameters :
  • Solvent purity (anhydrous conditions) and reaction temperature (typically 60–80°C) significantly impact yield.

Q. How is this compound characterized using spectroscopic methods?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl groups at C4 and azepane at C6). Key signals: pyridine protons at δ 8.5–9.0 ppm, methyl ester at δ 3.8–4.0 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 277.1784 for C15_{15}H21_{21}N2_2O2_2).
  • IR : Ester carbonyl stretch at ~1700 cm1^{-1} and pyridine ring vibrations at ~1600 cm1^{-1} .

Q. What are the stability considerations for this compound under different storage conditions?

  • Guidelines :

  • Short-term : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group.
  • Long-term : Lyophilized powders are stable for ≥5 years at –80°C with desiccants (silica gel). Avoid exposure to light, moisture, and acidic/basic conditions .
    • Degradation Indicators :
  • Discoloration (yellowing) or precipitation in solution. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Experimental Design :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions or organocatalysts for enantioselective synthesis.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). Use DOE (Design of Experiments) to assess interactions between temperature, solvent, and catalyst loading.
  • Workup Strategies : Employ liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted azepane .
    • Data Analysis :
  • Track yield vs. reaction time using LC-MS. Statistically validate results via ANOVA.

Q. What analytical methods are suitable for detecting degradation products of this compound?

  • Advanced Techniques :

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for hydrolysis products (e.g., 6-(azepan-1-yl)-4-methylnicotinic acid).
  • Stability-Indicating Assays : Accelerated degradation studies under thermal (40–60°C) and hydrolytic (pH 1–13) stress. Quantify degradation via peak area normalization .
    • Case Study :
  • Hydrolysis at pH >10 generates nicotinic acid derivatives; use ion-pair chromatography for separation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Critical Analysis Framework :

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Structural Confirmation : Re-synthesize batches and verify purity (>98% via HPLC) to exclude impurities as confounding factors.
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify outliers .
    • Example :
  • Discrepancies in IC50_{50} values for kinase inhibition may arise from ATP concentration differences in assays .

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